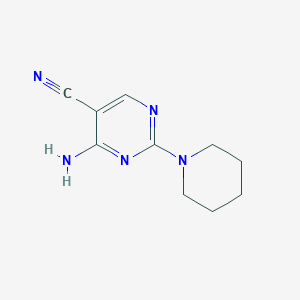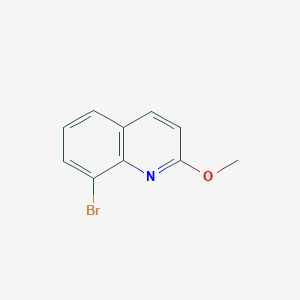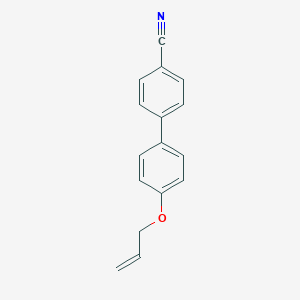
4-(4-Prop-2-enoxyphenyl)benzonitrile
カタログ番号 B179761
CAS番号:
111928-38-2
分子量: 235.28 g/mol
InChIキー: DDEVUZALIPWLKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
Synthesis Analysis
The synthesis of benzonitriles, which includes 4-(4-Prop-2-enoxyphenyl)benzonitrile, often involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Reactions at the benzylic position are also significant for synthesis problems .Molecular Structure Analysis
The molecular structure of 4-(4-Prop-2-enoxyphenyl)benzonitrile can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .Safety and Hazards
特性
CAS番号 |
111928-38-2 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
4-(4-prop-2-enoxyphenyl)benzonitrile |
InChI |
InChI=1S/C16H13NO/c1-2-11-18-16-9-7-15(8-10-16)14-5-3-13(12-17)4-6-14/h2-10H,1,11H2 |
InChIキー |
DDEVUZALIPWLKN-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
正規SMILES |
C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details


The crude phenol 2i [4-(4-hydroxyphenyl)-benzonitrile] was dissolved in 250 mL of anh THF and added to a 500-mL 3-neck round-bottom flask and stirred at 25° C. Potassium tert-butoxide (0. 89 g, 8 mmol) was added to the solution, which turned yellow. Allyl bromide was added in excess (5.0 mL, 40 mmol) and the mixture was refluxed overnight. The THF and allyl bromide were removed by rotoevaporation. The resultant sludge was extracted 5 times with mL of hexane. This material was purified chromatographically (200 mesh Kieselgel 60, 2 % EtOAc 98% in hexane) to afford 1.0 g of white crystalline material (65%): mp 68°-69° C.; IR 3083, 3013, 2884, 2225, 1604, 1492, 1455, 1291, 1249, 1180, 995, 940, 824, 533 cm-1 ; 1H NMR δδ 7.6-7.8 (m, 4H), 7.4-7.5 (d, 2H), 6.9-7.0 (d, 2 H), 5.9-6.0 (m, 1 H), 5.2-5.4 (m, 2 H), 4.5 (d, 2 H); MS m/e 235 (M+), 220, 207, 166. Anal. Calcd for C14H11NO: C, 81.68; H, 5.56. Found C, 81.56; H, 5.68.




Yield
65%
Synthesis routes and methods II
Procedure details


A reaction mixture obtained by adding 20 g of 4-cyano-4′-hydroxybiphenyl, 20 g of ally bromide and 25 g of potassium carbonate to 250 mL of butanone was refluxed for 7 hours. Water was added to the reaction mixture, which was then separated. An organic layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off to obtain a residue, which was purified by silica gel column chromatography using toluene as an elusion solvent and then subjected to recrystallization from ethanol to obtain 22 g of 4-allyloxy-4′-cyanobiphenyl.





Synthesis routes and methods III
Procedure details


A solution prepared by adding 20 g of 4-cyano-4′-hydroxybiphenyl, 20 g of allyl bromide and 25 g of potassium carbonate to 250 ml of 2-butanone was refluxed for 7 hours. Water was added to the reaction solution for liquid-liquid separation, and the organic layer was washed with water and dried with anhydrous magnesium sulfate. The solvent was evaporated away, and the resulting residue was purified through silica gel column chromatography using toluene as an eluent solvent and then further recrystallized from ethanol to obtain 22 g of 4-allyloxy-4′-cyanobiphenyl.





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

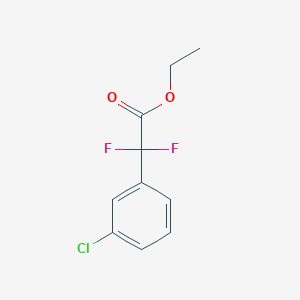
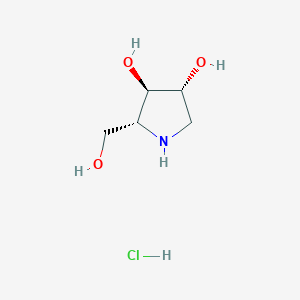
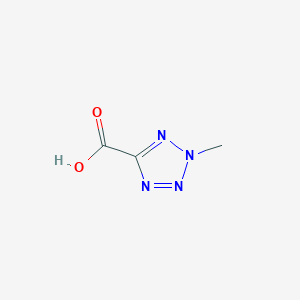
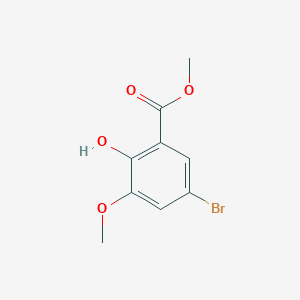
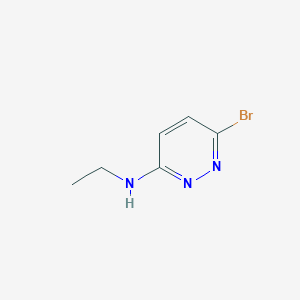
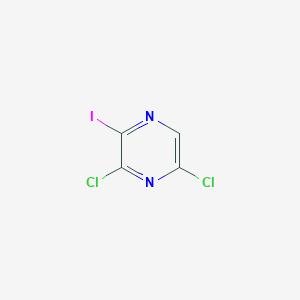
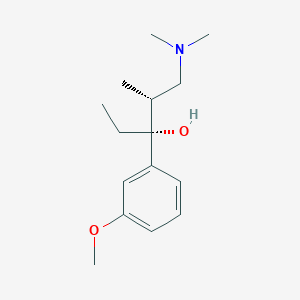
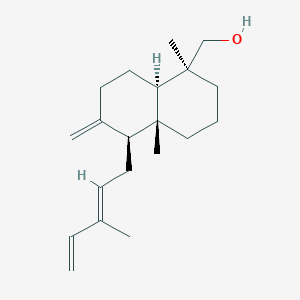

![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)


